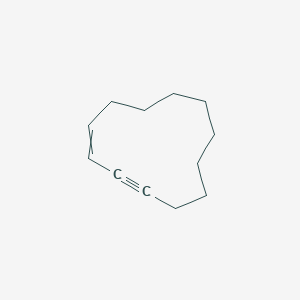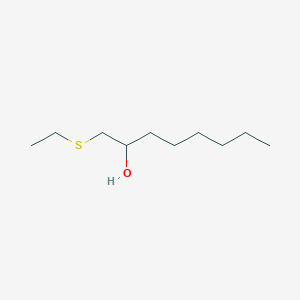
Ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with a benzyl group, an oxo group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated together with a strong acid like sulfuric acid to form the ester . Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base .
Industrial Production Methods
On an industrial scale, the production of esters like this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Hydroxycyclohexane derivative.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in specialty materials.
Mécanisme D'action
The mechanism of action of ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors . The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: A cyclic ester with similar structural features.
Ethyl eicosapentaenoic acid: An ester with a long-chain fatty acid structure.
Uniqueness
Ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring, benzyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other esters and cyclic compounds .
Propriétés
Numéro CAS |
72763-84-9 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-2-19-15(18)16(11-7-6-10-14(16)17)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3/t16-/m0/s1 |
Clé InChI |
UGMXSKJAFNGZDB-INIZCTEOSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(CCCCC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
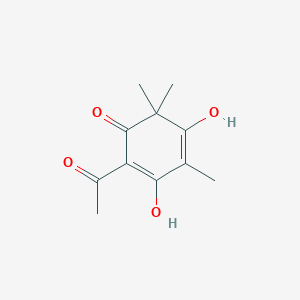

![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
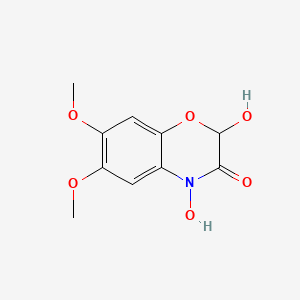
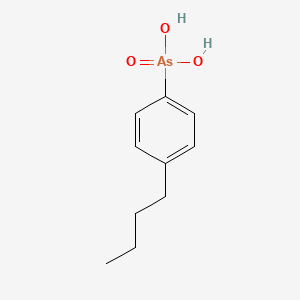


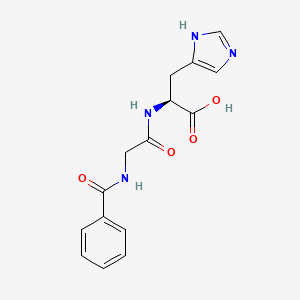
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

